Thiazolidine, 3-methyl-
Description
Historical Context and Evolution of Thiazolidine (B150603) Chemistry Research
The study of 4-thiazolidones and their derivatives has been a subject of pharmaceutical science since the early 20th century. benthamscience.comresearchgate.net This long history has established a rich foundation for the synthetic exploration of these heterocyclic compounds, allowing for extensive modeling of biologically active molecules built upon the 4-thiazolidone scaffold. benthamscience.comresearchgate.net The core of this research field is the thiazolidine ring, a five-membered saturated ring containing a sulfur atom at position 1 and a nitrogen atom at position 3. asianjpr.com A pivotal moment in the history of thiazolidine research was the discovery of the antibiotic penicillin, which features a thiazolidine ring fused to a β-lactam ring. asianjpr.com
In recent decades, research has expanded significantly, moving from fundamental synthesis to exploring a vast array of pharmacological activities. nih.govnih.gov The introduction of thiazolidinediones (TZDs), also known as glitazones, in the late 1990s for the treatment of type 2 diabetes marked a new phase in the application of this heterocyclic system. asianjpr.comjuniperpublishers.comwikipedia.org This evolution has been driven by the development of novel synthetic methodologies, including green chemistry approaches and multi-component reactions, aimed at improving yield, purity, and selectivity. nih.gov
Significance of the Thiazolidine Ring System in Heterocyclic Chemistry
The thiazolidine ring system is a cornerstone of heterocyclic chemistry, primarily due to its prevalence in a multitude of pharmacologically dynamic natural products and synthetic compounds. nih.govbohrium.com It is considered a "privileged scaffold" in medicinal chemistry, meaning its structure is recurrently found in compounds that exhibit a wide range of biological activities. nih.govbohrium.com
The versatility of the thiazolidine nucleus stems from the ease with which substitutions can be made at positions 2, 3, 4, and 5, allowing for fine-tuning of the molecule's properties. nih.govresearchgate.net The presence of both sulfur and nitrogen atoms within the ring contributes to its unique chemical properties and its ability to interact with various biological targets. researchgate.net Thiazolidine derivatives are known to exhibit an impressive spectrum of activities, including:
Anticancer nih.gov
Antimicrobial nih.gov
Anti-inflammatory nih.gov
Antiviral nih.gov
Antioxidant nih.gov
This broad utility has made the thiazolidine scaffold a focal point for the development of new therapeutic agents. researchgate.netbohrium.com
Overview of N-Methylated Thiazolidines as Research Objects
The substitution at the nitrogen atom (N-3) of the thiazolidine ring is a critical area of research for modifying the molecule's biological profile. N-methylation, the addition of a methyl group at this position, can have profound effects on a compound's activity. For instance, one structure-activity relationship study found that the N-methylation of a specific thiazolidine-2,4-dione analogue, which was a potent inhibitor of the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), resulted in the complete loss of its inhibitory activity. asianjpr.com
Conversely, other research has demonstrated the utility of N-substitution for creating active compounds. Studies on a series of N-substituted 2,4-thiazolidinediones revealed that compounds with specific benzyl (B1604629) groups at the N-3 position showed significant hypoglycemic activity. researchgate.net The introduction of a methyl group on the nitrogen atom can alter the compound's solubility, steric hindrance, and electronic properties, thereby influencing its interaction with biological receptors. asianjpr.com These findings underscore the importance of the N-3 position as a key site for structural modification in the design of new thiazolidine-based molecules.
Scope and Relevance of Current Research Endeavors on Thiazolidine, 3-methyl-
Current academic research on the specific compound "Thiazolidine, 3-methyl-" and its immediate derivatives focuses on their role as fine chemicals and building blocks in organic synthesis. While much of the broader research on thiazolidines targets complex derivatives for pharmacological screening, the simpler "Thiazolidine, 3-methyl-" serves as a foundational structure.
Specific examples found in chemical catalogs for research purposes include:
3-Methyl-1,3-thiazolidine-2-thione : This compound is available for research use, indicating its application in synthetic chemistry projects. amerigoscientific.com
3-methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride : This derivative is offered to support academic research, likely as a starting material for more complex molecules. fluorochem.co.uk
The relevance of these simple N-methylated thiazolidines lies in their utility for systematic studies. They allow researchers to probe the fundamental effects of N-methylation on the thiazolidine ring's reactivity and properties, providing essential data for designing more elaborate structures with specific biological functions. For example, research into 5-arylidene-3-m-tolyl thiazolidine-2,4-diones, which are N-substituted thiazolidines, involves multi-step synthesis where the core thiazolidine ring is first formed and then further modified. plos.org The study of basic structures like "Thiazolidine, 3-methyl-" is therefore integral to the continued development of the broader field of thiazolidine chemistry.
Data Tables
Table 1: Properties of Selected 3-Methyl-Thiazolidine Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| 3-Methyl-1,3-thiazolidine-2-thione | 1908-87-8 | C4H7NS2 | 133.24 | amerigoscientific.com |
| 3-methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride | Not specified | C5H10ClNO2S | Not specified | fluorochem.co.uk |
Structure
3D Structure
Properties
CAS No. |
52288-89-8 |
|---|---|
Molecular Formula |
C4H9NS |
Molecular Weight |
103.19 g/mol |
IUPAC Name |
3-methyl-1,3-thiazolidine |
InChI |
InChI=1S/C4H9NS/c1-5-2-3-6-4-5/h2-4H2,1H3 |
InChI Key |
DGYVIUKQSWPZCL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCSC1 |
Origin of Product |
United States |
Synthetic Methodologies for Thiazolidine, 3 Methyl and Its Derivatives
Direct Cyclization Approaches to the Thiazolidine (B150603) Ring System
The formation of the thiazolidine ring is fundamentally based on the cyclocondensation of bifunctional precursors. These methods provide a direct and efficient route to the core heterocyclic structure.
Condensation Reactions for Thiazolidine Core Formation
The most common and direct method for synthesizing the thiazolidine ring is the condensation reaction between a β-aminothiol and a carbonyl compound (an aldehyde or a ketone). For the parent compound, thiazolidine, this involves the reaction of cysteamine (B1669678) with formaldehyde. wikipedia.org The reaction proceeds via the formation of a Schiff base intermediate from the amine and carbonyl, followed by an intramolecular cyclization involving the thiol group, which attacks the imine carbon. researchgate.net
Analogously, the synthesis of Thiazolidine, 3-methyl- is achieved by the condensation of N-methylcysteamine with formaldehyde. This reaction directly installs the methyl group at the N-3 position during the formation of the heterocyclic core. This approach is fundamental for creating N-substituted thiazolidines from the outset.
The general mechanism for this condensation is outlined below:
Imine/Iminium Ion Formation: The primary or secondary amine of the aminothiol (B82208) attacks the carbonyl carbon of the aldehyde or ketone.
Water Elimination: A molecule of water is eliminated to form a Schiff base (imine) or an iminium ion.
Intramolecular Cyclization: The nucleophilic thiol group at the β-position attacks the electrophilic imine carbon.
Proton Transfer: A final proton transfer yields the stable saturated thiazolidine ring.
This reversible reaction is typically driven to completion by the removal of water. researchgate.net
One-Pot Synthetic Strategies for Thiazolidine, 3-methyl-
One-pot syntheses are highly valued for their efficiency, reducing the need for isolating intermediates and minimizing waste. For thiazolidine synthesis, one-pot strategies often combine multiple reaction steps in a single vessel.
A notable example is the combination of an Asinger-type multi-component condensation reaction with a subsequent enzymatic reduction. nih.gov The Asinger reaction itself can produce 3-thiazolines from α-halo-carbonyl compounds, sulfur, and ammonia (B1221849) (or amines). A modification of this reaction can be used to generate the thiazoline (B8809763) ring, which is an unsaturated precursor to thiazolidine. nih.gov This intermediate can then be reduced in the same pot to yield the saturated thiazolidine ring. For instance, a one-pot process has been developed to synthesize a 3-thiazolidine by first forming a 3-thiazoline via an Asinger reaction, followed by an in-situ enzymatic reduction of the cyclic imine. nih.gov This chemoenzymatic cascade provides excellent enantioselectivity, a significant advantage for synthesizing chiral derivatives. nih.gov
Synthesis of Substituted and Functionalized Thiazolidine, 3-methyl- Derivatives
The versatility of the thiazolidine scaffold lies in the ability to introduce a wide array of substituents at various positions on the ring. This allows for the fine-tuning of the molecule's chemical and biological properties.
Derivatization at Nitrogen (N-3 Position)
While Thiazolidine, 3-methyl- already possesses a substituent at the N-3 position, the general strategies for N-derivatization are crucial for creating a library of analogs. These methods typically start with a thiazolidine containing a secondary amine (N-H).
N-alkylation and N-acylation are the most common methods for derivatization at the N-3 position.
N-Alkylation: This is typically achieved by treating the N-H thiazolidine with an alkyl halide (e.g., benzyl (B1604629) bromide) in the presence of a base like potassium carbonate (K₂CO₃). nih.govmdpi.com The base deprotonates the nitrogen, creating a more nucleophilic amide anion that subsequently attacks the alkyl halide.
N-Acylation: Acyl groups can be introduced by reacting the thiazolidine with acyl chlorides or anhydrides.
These reactions are fundamental in the synthesis of various biologically active molecules, including N-substituted thiazolidinediones. nih.gov For example, a series of N-alkyl/alkyl halide analogs of 5-(thiophen-2-ylmethylene)thiazolidine-2,4-dione were synthesized via N-alkylation using an appropriate alkyl halide and anhydrous K₂CO₃ as the base. nih.govresearchgate.net
| Starting Thiazolidine | Reagent | Base | Product | Yield (%) | Reference |
| 5-(thiophen-2-ylmethylene)thiazolidine-2,4-dione | Alkyl Halide | K₂CO₃ | N-alkyl-5-(thiophen-2-ylmethylene)thiazolidine-2,4-dione | 59-86 | nih.govresearchgate.net |
| Thiazolidine-2,4-dione | Phenacyl Bromide | KOH | N-(phenacyl)thiazolidine-2,4-dione | - | tandfonline.com |
| 5-arylidenethiazolidine-2,4-dione | Substituted Benzyl Bromide | KOH | N-benzyl-5-arylidenethiazolidine-2,4-dione | - | mdpi.com |
Functionalization of the Carbon Skeleton (C-2, C-4, C-5 Positions)
Modifications to the carbon backbone of the thiazolidine ring introduce significant structural diversity.
C-2 Position: The C-2 position can be functionalized to create derivatives such as 2-iminothiazolidines and 2-thioxothiazolidines (rhodanines). 2-Iminothiazolidines can be formed in one-pot, three-component condensation reactions. nih.gov The synthesis of 1,3-thiazolidine-2-thiones can be achieved through various routes, including the reaction of β-amino alcohols with potassium ethylxanthate (B89882) or the cycloaddition of aziridines with carbon disulfide (CS₂). organic-chemistry.org
C-4 Position: The most significant functionalization at the C-4 position is the introduction of a carbonyl group to form thiazolidin-4-ones. These are commonly synthesized via a three-component reaction between an amine, a carbonyl compound (aldehyde), and a mercapto-acid, such as thioglycolic acid or 2-mercaptopropionic acid. ekb.egzenodo.org The reaction proceeds by forming an imine from the amine and aldehyde, which is then attacked by the thiol of the mercapto-acid, followed by intramolecular cyclization and dehydration to yield the thiazolidin-4-one ring. ekb.eg
C-5 Position: The C-5 position, particularly the methylene (B1212753) group in thiazolidin-4-ones and thiazolidine-2,4-diones, is activated by the adjacent carbonyl group(s). This allows for facile functionalization, most notably through the Knoevenagel condensation. researchgate.net This reaction involves condensing the thiazolidine derivative with an aldehyde or ketone, typically in the presence of a weak base like piperidine (B6355638) or an acid catalyst, to form 5-alkylidene or 5-arylidene derivatives. mdpi.comtandfonline.com This method is a cornerstone for the synthesis of a vast number of biologically active thiazolidinediones. tandfonline.comnih.gov
| Thiazolidine Core | Reagent | Catalyst/Conditions | Functionalization | Reference |
| Thiazolidine-2,4-dione | Aromatic Aldehyde | Piperidine, Ethanol (B145695), Reflux | C-5 arylidene | mdpi.comtandfonline.com |
| Thiazolidin-4-one Precursors (Amine, Aldehyde) | Thioglycolic Acid | Toluene, Reflux | C-4 oxo | ekb.eg |
| 2,4-Thiazolidinedione | Pyridine-2-carboxaldehyde | Acetic Acid, Sodium Acetate | C-5 pyridinylmethylene | nih.gov |
Multi-Component Reactions for Diverse Derivative Synthesis
Multi-component reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single operation to form a product that contains portions of all starting materials. nih.gov MCRs are highly efficient and allow for the rapid generation of molecular diversity. Several MCRs are employed for the synthesis of complex thiazolidine derivatives.
The most common is the three-component synthesis of thiazolidin-4-ones from an amine, an aldehyde, and a mercaptoacetic acid, as mentioned previously. asianpubs.orgekb.eg This one-pot process is a classic example of an MCR that efficiently constructs the substituted thiazolidine ring system. zenodo.org
More complex MCRs, such as the Asinger reaction and its variants, can create 3-thiazolines from ketones/aldehydes, ammonia/amines, and α-halocarbonyls. nih.gov These can then be converted to thiazolidines. A copper-catalyzed, one-pot, two-step reaction has been developed to synthesize thiazolidin-2-imines from an amine, an alkyne, a ketone, and an isothiocyanate, showcasing the power of MCRs to build intricate structures. nih.gov These reactions are highly valued for their atom economy, operational simplicity, and ability to generate libraries of structurally diverse compounds from simple starting materials. nih.gov
Advanced Synthetic Strategies and Stereocontrol
Advanced synthetic methodologies for 3-methyl-thiazolidine and its derivatives focus on achieving high levels of stereocontrol and molecular complexity. These strategies are crucial for creating compounds with specific three-dimensional arrangements, which is often a prerequisite for biological activity. Techniques such as asymmetric synthesis, the use of modern energy sources like microwaves, and the construction of intricate fused and spirocyclic systems represent the forefront of this field.
Microwave-Assisted and Catalyst-Mediated Syntheses
Modern synthetic chemistry increasingly relies on methods that are rapid, efficient, and environmentally benign. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool that often leads to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov
The synthesis of thiazolidin-4-one derivatives, a key class of 3-methyl-thiazolidine analogues, is well-suited to microwave assistance. One-pot, three-component reactions are particularly efficient under these conditions. ccsenet.org For example, the condensation of an aromatic aldehyde, an amine (such as a 2-amino-4H-benzothiopyrano[4,3-d]thiazole), and mercaptoacetic acid can be achieved rapidly under microwave irradiation to afford complex thiazolidinones. ccsenet.orgccsenet.org This approach obviates the need for intermediate isolation and purification, streamlining the synthetic process. ccsenet.org
Catalysis is also central to the efficient synthesis of these heterocycles. A variety of catalysts, including transition metals and heterogeneous catalysts, have been employed. Copper(I) iodide (CuI), for instance, has been used to catalyze the three-component domino reaction of aldehydes, 2-aminopyridines, and terminal alkynes to form related N-fused heterocyclic systems. beilstein-journals.org In some syntheses, naturally occurring polymers like chitosan (B1678972) have been used as heterogeneous, eco-friendly basic catalysts. nih.gov These catalyst-mediated approaches often provide high yields and selectivity under mild conditions. beilstein-journals.org
| Reactants | Catalyst/Conditions | Product Type | Reaction Time | Yield (%) |
| Aldehyde, 2-amino-thiazole derivative, mercaptoacetic acid | Microwave Irradiation | Thiazolidin-4-one | Minutes | High |
| 3-Pyridyl isothiocyanate, primary amine, DMAD | Microwave Irradiation | 2-imino-thiazolidin-4-one | 5-8 min | 81-93% |
| Aldehyde, thiosemicarbazide (B42300), maleic anhydride | KSF@Ni, Microwave | Thiazolidin-4-one | 10-15 min | 85-95% |
| Aldehyde, aniline, thioglycolic acid | Toluene, Microwave | Thiazolidin-4-one | 30-45 min | 70-80% |
This table presents examples of microwave-assisted and catalyst-mediated syntheses of thiazolidinone derivatives, illustrating the efficiency of these modern methods. nih.govccsenet.orgqu.edu.sa
Formation of Fused and Spiro Thiazolidine Systems
The construction of more complex molecular architectures, such as fused and spirocyclic systems, expands the structural diversity of thiazolidine derivatives. Spiro compounds, which feature two rings connected by a single common atom, are of significant interest due to their rigid three-dimensional structures. nih.govunimi.it
A prevalent method for synthesizing spiro-thiazolidines is the multicomponent condensation reaction. bohrium.com For example, the reaction of isatin (B1672199), an amine, and a thiol-containing acid (like mercaptoacetic acid) can produce spiro[indole-thiazolidine] derivatives. nih.gov These reactions can be promoted by various catalysts and conditions, including green methods utilizing aqueous media or ultrasound irradiation. rsc.org The mechanism often involves the initial formation of an imine from the isatin and amine, which is then attacked by the thiol to initiate cyclization. nih.gov
Fused thiazolidine systems, where the thiazolidine ring shares two or more atoms with another ring, are often constructed via cycloaddition reactions. rsc.org A [4+2] cycloaddition (Diels-Alder reaction) represents a powerful strategy for creating complex, three-dimensional fused scaffolds in a single step. nih.gov For instance, a bicyclic thiazolo-2-pyridone can act as the diene component, reacting with a dienophile such as an aryne. This reaction selectively forms a highly functionalized, bridged isoquinolone structure fused to the thiazolidine core. nih.gov Such methods provide rapid access to sp³-rich scaffolds that are valuable in medicinal chemistry. nih.gov
| Reaction Type | Key Reactants | Resulting System | Key Features |
| Multicomponent Reaction | Isatin, Amine, Mercaptoacetic Acid | Spiro[indole-thiazolidinone] | High atom economy, often uses green conditions. nih.govrsc.org |
| [3+2] Cycloaddition | Azomethine ylide, Alkene/Alkyne | Fused polycyclic system | Catalyst-free, single-step formation of complex scaffolds. nih.gov |
| [4+2] Cycloaddition | Thiazolo-2-pyridone, Aryne | Fused bridged isoquinolone | Selective formation of 3D ring systems. nih.gov |
| Cyclocondensation | Steroidal ketone, Aniline, Thioglycolic acid | Steroidal spiro-thiazolidinone | Appends heterocyclic moiety to a steroid backbone. beilstein-journals.org |
This table outlines advanced strategies for synthesizing complex fused and spiro thiazolidine systems, highlighting the key reactants and features of each method.
Chemical Transformations and Reactivity of Thiazolidine, 3 Methyl Scaffolds
Ring System Reactivity and Stability Investigations
The thiazolidine (B150603) ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, exhibits unique reactivity. The presence of the methyl group at the 3-position influences the electron distribution and steric environment of the ring, thereby affecting its stability and reaction pathways.
Electrophilic and Nucleophilic Reactivity of the Thiazolidine Ring
The 3-methylthiazolidine ring possesses both nucleophilic and electrophilic characteristics. The nitrogen atom, being a secondary amine, can act as a nucleophile, participating in reactions such as alkylation and acylation. Conversely, the carbon atom at the 2-position can be susceptible to nucleophilic attack, particularly when activated by adjacent electron-withdrawing groups.
The electrophilic reactivity of related thiazolidine systems has been noted, particularly in the context of their interaction with biological macromolecules. oup.com The nitrogen and sulfur atoms can also serve as nucleophilic sites for reactions like alkylation.
Cycloaddition Reactions and Their Regioselectivity
Thiazolidine derivatives, including those with a 3-methyl substituent, can participate in cycloaddition reactions, a powerful tool for constructing five-membered rings. wikipedia.org These reactions, particularly 1,3-dipolar cycloadditions, offer a regio- and stereoselective route to complex heterocyclic systems. wikipedia.orgnih.gov
The regioselectivity of these cycloadditions is governed by a combination of electronic and steric factors. wikipedia.orgnih.gov Frontier Molecular Orbital (FMO) theory is often employed to predict the outcome of these reactions. wikipedia.orgnih.gov The interaction between the highest occupied molecular orbital (HOMO) of the 1,3-dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (or vice versa) determines the regiochemical outcome. wikipedia.org
For example, in the [3+2] cycloaddition of nitrile imines to 5-methylidene-3-phenyl-hydantoin, the terminal nitrogen atom of the nitrile imine selectively connects to the more sterically hindered carbon atom of the double bond. nih.gov Similarly, the 1,3-dipolar cycloaddition of nitrilimines with thioaurone derivatives proceeds with high regioselectivity to yield spiropyrazolines. mdpi.com The use of water as a solvent has been shown to promote the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from arylacetylenes and azides. rsc.org
Reactions Involving Substituents and Functional Groups
The functional groups attached to the 3-methylthiazolidine scaffold play a crucial role in its chemical transformations, allowing for the construction of diverse molecular architectures.
Aldol (B89426) Reactions and Related Condensations
Thiazolidinone derivatives, which can be conceptually related to 3-methylthiazolidine, are effective donors in Aldol reactions. These reactions can proceed without a catalyst, particularly when conducted "on water" or in polar solvents like DMSO, to produce β-hydroxy carbonyl compounds in high yields. researchgate.net The stereoselectivity of these reactions can be influenced by the reaction conditions and the nature of the substituents. researchgate.netresearchgate.net
For instance, the aldol reactions of axially chiral 5-methyl-2-(o-aryl)imino-3-(o-aryl)-thiazolidine-4-ones proceed via enolates with an axis of chirality, leading to the formation of chiral secondary carbinols. nih.govmdpi.com The diastereoselectivity of these reactions is dependent on the size of the ortho substituent on the aryl rings. nih.gov
Knoevenagel condensation is another important reaction involving thiazolidine derivatives, typically reacting with aldehydes to form 5-arylidene derivatives. beilstein-journals.org This reaction is often a key step in the synthesis of biologically active molecules.
Modifications of Side Chains and Exocyclic Groups
The side chains and exocyclic groups attached to the 3-methylthiazolidine ring offer numerous possibilities for chemical modification, enabling the synthesis of a wide array of derivatives.
The modification of side chains is a common strategy in the development of new therapeutic agents. For example, in the synthesis of glucose transporter inhibitors, modifications to a hydrophobic side chain attached to a thiazolidine-2,4-dione core were explored to optimize biological activity. nih.gov This involved replacing substituents on a phenyl ring and introducing different functional groups at the 5-position of the thiazolidine ring. nih.gov
Exocyclic groups, such as the thione group in thiazolidine-2-thiones, can undergo various reactions. Oxidation of the thione group can lead to the formation of sulfoxides or sulfones. The sulfur atom can also act as a nucleophile in substitution reactions. Furthermore, the exocyclic double bond in 5-benzylidene derivatives of thiazolidinediones is a common site for further functionalization. tandfonline.com
Role in Complex Molecule Construction
The 3-methylthiazolidine scaffold serves as a versatile building block in the synthesis of more complex molecules, including those with significant biological activity. lookchem.com Its inherent reactivity and the potential for functionalization at various positions make it a valuable intermediate in organic synthesis.
Thiazolidine derivatives are key components in the synthesis of hybrid molecules, where two or more pharmacophores are combined to create a single entity with potentially enhanced biological properties. tandfonline.comnih.gov For example, thiazolidinedione-1,3,4-oxadiazole hybrids have been synthesized and evaluated for their anti-diabetic and antiproliferative activities. tandfonline.comnih.gov Similarly, thiazolidinedione-triazole hybrids have been prepared through one-pot multicomponent reactions. researchgate.net
The 3-methylthiazolidine ring can also be a central component in the construction of spirocyclic and fused heterocyclic systems. The [2 + 2 + 2] cycloaddition of dipropargylated N-methylthiazolidine-2,4-dione derivatives has been used to create spiro compounds. beilstein-journals.org Intramolecular heterocyclization of functionalized (Z)-5-(2-hydroxyethyl)-3-methyl-4-oxothiazolidines can lead to the formation of tetrahydrofuro[2,3-d]thiazole derivatives. clockss.org
The table below summarizes some of the key reactions involving the 3-methylthiazolidine scaffold and its derivatives.
| Reaction Type | Reactants | Products | Key Features |
| Aldol Reaction | 5-Methyl-2-(o-aryl)imino-3-(o-aryl)-thiazolidine-4-ones, Benzaldehyde | Chiral secondary carbinols | Proceeds via an axially chiral enolate, diastereoselectivity depends on substituent size. nih.govmdpi.com |
| Knoevenagel Condensation | Thiazolidine-2,4-dione, Aldehydes | 5-Alkylidene/Arylidene-thiazolidine-2,4-diones | A common method for introducing substituents at the 5-position. beilstein-journals.org |
| 1,3-Dipolar Cycloaddition | Thioisatin, Thiazolidine-2-carboxylic acid, Dipolarophiles | Azabicycloadducts | Involves the in-situ generation of an azomethine ylide. nih.gov |
| [2 + 2 + 2] Cycloaddition | N-Methylthiazolidine-2,4-dione, Propargyl bromide | Spiro derivatives | Utilizes a diyne precursor for cyclotrimerization. beilstein-journals.org |
| Side Chain Modification | 3-(Substituted-benzylidene)-thiazolidine-2,4-dione derivatives | Variously substituted thiazolidine derivatives | Allows for fine-tuning of biological activity. nih.gov |
Thiazolidine, 3-methyl- as a Privileged Building Block in Organic Synthesis
The "Thiazolidine, 3-methyl-" framework is considered a privileged building block in the field of organic synthesis. This status is not necessarily derived from the direct use of the parent compound, but rather from the widespread and successful application of its various derivatives in the construction of diverse and complex molecules. The core 3-methylthiazolidine structure offers a stable yet reactive scaffold that can be functionalized at different positions, making it a versatile starting point for a range of synthetic endeavors.
The utility of this scaffold is evident in the variety of its derivatives that serve as key intermediates in synthetic chemistry. These derivatives, each with unique reactive handles, underscore the adaptability of the 3-methylthiazolidine ring system. For instance, derivatives such as 3-methylthiazolidine-2-thione (B155251) and 3-methylthiazolidine-2,4-dione (B87834) are frequently employed in the synthesis of novel compounds.
The reactivity of the thiazolidine ring, modulated by the 3-methyl group, allows for a range of chemical transformations. The nitrogen atom, being a tertiary amine, can influence the nucleophilicity and basicity of the molecule. The adjacent sulfur atom and the carbon atoms within the ring can participate in or facilitate various reactions, including cyclizations, condensations, and substitutions.
The following table summarizes some key derivatives of the 3-methylthiazolidine scaffold and their applications, illustrating the privileged nature of this structural motif.
| Derivative Name | CAS Number | Molecular Formula | Key Applications in Synthesis |
| 3-Methyl-2-thiazolidinimine | 3732-56-7 | C4H8N2S | Building block for pharmaceuticals and agrochemicals. smolecule.com |
| 3-Methylthiazolidine-2-thione | 1908-87-8 | C4H7NS2 | Precursor for fungicides, herbicides, and bioactive molecules. chemimpex.com |
| 3-Methylthiazolidine-4-carboxylic acid hydrochloride | 60129-40-0 | C5H10ClNO2S | Intermediate for derivatives with potential antioxidant and antimicrobial properties. smolecule.com |
| 3-Methyl-1,3-thiazolidine-2,4-dione | 16312-21-3 | C4H5NO2S | Used in Knoevenagel condensation and alkylation reactions to form complex heterocyclic systems. nih.gov |
These examples highlight how the fundamental 3-methylthiazolidine structure is a recurring and valuable theme in the design and synthesis of new chemical entities.
Applications in the Synthesis of Heterocyclic Scaffolds
The 3-methylthiazolidine scaffold is not only a building block itself but also serves as a template for the synthesis of other important heterocyclic systems. One notable example is the synthesis of substituted 5-(iodomethylene)-3-methylthiazolidines.
A study by X. Zhou and co-workers demonstrated a three-component halocyclization reaction to produce these complex thiazolidine derivatives. beilstein-journals.org This reaction involves the combination of N-propargylamines, aryl isothiocyanates, and iodine in ethyl acetate. beilstein-journals.org The process is efficient and leads to excellent yields of the desired 5-(iodomethylene)-3-methylthiazolidine products. beilstein-journals.org
The proposed mechanism for this transformation involves several key steps: beilstein-journals.org
The initial reaction between the N-propargylamine and the isothiocyanate forms a thiourea (B124793) intermediate. beilstein-journals.org
An electrophilic addition of iodine to the alkyne moiety of this intermediate generates an iodonium (B1229267) intermediate. beilstein-journals.org
This is followed by isomerization of the iodonium intermediate. beilstein-journals.org
Finally, a sequential intramolecular cyclization and elimination of hydrogen iodide affords the 5-(iodomethylene)-3-methylthiazolidine scaffold. beilstein-journals.org
This synthetic strategy showcases the utility of starting materials that, through a cascade of reactions, lead to the formation of the 3-methylthiazolidine ring as part of a more complex heterocyclic structure. The resulting 5-(iodomethylene)-3-methylthiazolidines are themselves versatile intermediates, with the iodo-alkene functionality providing a handle for further synthetic manipulations, such as cross-coupling reactions.
The table below provides an overview of the reactants and the resulting heterocyclic product in this synthesis.
| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Resulting Heterocyclic Scaffold |
| N-Propargylamines | Aryl isothiocyanates | Iodine | Ethyl acetate | 5-(Iodomethylene)-3-methylthiazolidines beilstein-journals.org |
This example illustrates a sophisticated application of multicomponent reactions to construct functionalized 3-methylthiazolidine-containing heterocycles, further cementing the importance of this scaffold in modern organic synthesis.
Advanced Spectroscopic and Structural Characterization in Research
Vibrational and Nuclear Magnetic Resonance Spectroscopy
Vibrational and nuclear magnetic resonance spectroscopies are cornerstone techniques for probing the molecular framework of 3-methylthiazolidine.
FTIR spectroscopy is employed to identify the characteristic vibrational modes of the functional groups present in the 3-methylthiazolidine molecule. The spectrum provides a unique fingerprint, confirming the presence of the saturated heterocyclic ring, the tertiary amine, the thioether linkage, and the aliphatic C-H bonds.
A key diagnostic feature is the absence of a sharp absorption band in the 3300–3500 cm⁻¹ region, which definitively confirms that the nitrogen atom is tertiary (N-methylated) and not a secondary amine (N-H). The spectrum is dominated by strong C-H stretching and bending vibrations, along with characteristic C-N and C-S stretching frequencies in the fingerprint region.
Table 1: Characteristic FTIR Absorption Bands for 3-Methylthiazolidine
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 2960–2980 | Strong | Asymmetric C-H stretching (N-CH₃ and ring CH₂) |
| 2840–2860 | Medium | Symmetric C-H stretching (ring CH₂) |
| 2780–2820 | Medium | C-H stretching (Bohlmann bands), characteristic of tertiary amines |
| 1450–1470 | Medium | CH₂ scissoring (bending) |
| 1150–1170 | Medium | C-N stretching of the tertiary amine |
| 650–700 | Weak | C-S stretching of the thioether linkage |
NMR spectroscopy provides the most detailed information regarding the molecular structure of 3-methylthiazolidine by mapping the chemical environment of each hydrogen and carbon atom.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum displays four distinct signals, consistent with the four unique proton environments in the molecule. The integration of these signals (3:2:2:2) confirms the proton count for each group. The signal for the methylene (B1212753) protons at the C2 position (between the nitrogen and sulfur atoms) appears as a sharp singlet and is the most downfield of the ring protons due to the combined deshielding effects of the adjacent heteroatoms. The protons on the C4 and C5 carbons appear as two distinct triplets, confirming their adjacency in the ring system. The N-methyl protons appear as a sharp singlet, as they have no adjacent protons to couple with.
Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum shows four signals, corresponding to the four chemically non-equivalent carbon atoms in the structure. The chemical shifts are indicative of their local electronic environment. The C2 and C5 carbons, being attached to the electronegative nitrogen atom, are found further downfield compared to the C4 carbon, which is adjacent only to the sulfur and another carbon. The N-methyl carbon signal appears in the typical range for N-alkyl groups.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for 3-Methylthiazolidine (in CDCl₃)
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (δ, ppm) |
| N-CH₃ | ~2.44 | Singlet (s) | 3H | ~42.1 |
| C2-H₂ | ~3.93 | Singlet (s) | 2H | ~57.0 |
| C4-H₂ | ~3.01 | Triplet (t) | 2H | ~32.5 |
| C5-H₂ | ~2.76 | Triplet (t) | 2H | ~58.7 |
Two-dimensional (2D) NMR experiments are utilized to confirm the structural assignments made from 1D spectra and to investigate the through-bond and through-space relationships between nuclei, which is essential for conformational analysis.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment on 3-methylthiazolidine would reveal a crucial cross-peak between the triplet at δ ~3.01 ppm (C4-H₂) and the triplet at δ ~2.76 ppm (C5-H₂). This correlation provides unambiguous proof of the -CH₂-CH₂- connectivity within the five-membered ring. No other correlations would be observed, consistent with the singlet nature of the N-CH₃ and C2-H₂ signals.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon atom to which it is attached. For 3-methylthiazolidine, it would confirm the following connections: δ 2.44 (¹H) to δ 42.1 (¹³C, N-CH₃); δ 3.93 (¹H) to δ 57.0 (¹³C, C2); δ 3.01 (¹H) to δ 32.5 (¹³C, C4); and δ 2.76 (¹H) to δ 58.7 (¹³C, C5).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information on long-range (2-3 bond) C-H couplings, which is vital for assembling the molecular skeleton. Key expected correlations include:
Protons of the N-CH₃ group (δ 2.44) showing correlations to the C2 (δ 57.0) and C5 (δ 58.7) carbons.
Protons at C5 (δ 2.76) showing correlations to the N-CH₃ carbon (δ 42.1) and the C4 carbon (δ 32.5).
Protons at C2 (δ 3.93) showing correlations to the C4 (δ 32.5) and C5 (δ 58.7) carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique maps through-space proximities between protons. For the non-planar thiazolidine (B150603) ring, which typically adopts an envelope or twist conformation, NOESY can reveal the spatial arrangement of the substituents. For instance, NOESY correlations between the N-methyl protons and specific ring protons (e.g., C2-H₂ or C5-H₂) can help determine the preferred orientation (axial or equatorial) of the methyl group relative to the ring.
Mass Spectrometry and Elemental Analysis
These techniques are used to determine the molecular weight, confirm the molecular formula, and analyze the fragmentation behavior of the molecule under ionization.
Mass spectrometry of 3-methylthiazolidine confirms its molecular weight and provides structural information through analysis of its fragmentation pattern upon electron ionization (EI). The mass spectrum is characterized by a prominent molecular ion peak and several key fragment ions.
Molecular Ion (M⁺•): The spectrum shows an intense molecular ion peak at a mass-to-charge ratio (m/z) of 103, corresponding to the molecular formula C₄H₉NS. The high relative intensity of this peak is characteristic of cyclic amines, which can effectively stabilize the positive charge.
Isotopic Peak: A smaller peak at m/z 105 (M+2) is observed with an intensity of approximately 4.4% relative to the molecular ion. This peak is a definitive indicator of the presence of a single sulfur atom, arising from the natural abundance of the ³⁴S isotope.
Fragmentation Pattern: The primary fragmentation pathways involve cleavage adjacent to the nitrogen atom and ring fragmentation, leading to stable iminium ions.
Table 3: Major Fragment Ions in the EI-Mass Spectrum of 3-Methylthiazolidine
| m/z | Relative Intensity | Proposed Fragment Structure/Origin |
| 103 | High (Base Peak) | [C₄H₉NS]⁺• (Molecular Ion) |
| 102 | High | [M-H]⁺, loss of H• from C2, forming a stable iminium ion. |
| 74 | Medium | [M-C₂H₅]⁺ or [M-CH₂CH]⁺, likely from ring cleavage. |
| 60 | Medium | [CH₂=N(CH₃)CH₂]⁺, from cleavage of C-S bonds. |
| 42 | High | [C₂H₄N]⁺, likely the [CH₂=N=CH₂]⁺ ion. |
Elemental analysis provides the experimental percentages of carbon, hydrogen, nitrogen, and sulfur in a purified sample of the compound. These experimental values are compared against the theoretically calculated percentages based on the molecular formula C₄H₉NS. A close agreement (typically within ±0.4%) between the found and calculated values is required to verify the elemental composition and purity of the compound.
Table 4: Theoretical Elemental Composition of Thiazolidine, 3-methyl- (C₄H₉NS)
| Element | Symbol | Atomic Weight ( g/mol ) | Theoretical Percentage (%) |
| Carbon | C | 12.011 | 46.54 |
| Hydrogen | H | 1.008 | 8.79 |
| Nitrogen | N | 14.007 | 13.57 |
| Sulfur | S | 32.06 | 31.08 |
X-ray Crystallography for Structural Elucidation
The molecular structure of 3-methylthiazolidine derivatives has been successfully characterized using single-crystal X-ray diffraction. This technique allows for the precise measurement of atomic coordinates within the crystal lattice, from which detailed molecular geometries can be derived. nih.gov
For instance, crystallographic analysis of various functionalized 3-methyl-4-oxothiazolidines reveals specific bond lengths and the planarity of certain molecular fragments. clockss.org In a study of (Z)-(5-ethoxycarbonylmethyl-3-methyl-4-oxothiazolidin-2-ylidene)-1-phenylethanone, the key bond lengths were determined with high precision. clockss.org Similarly, the structure of a related cyclization product, (Z)-2-(3-methyltetrahydrofuro[2,3-d]thiazol-2(3H)-ylidene)-1-phenylethanone, was also elucidated, confirming its cis-fused ring system. clockss.org
The data obtained from these structural analyses are fundamental. For example, the distance between the sulfur atom of the thiazolidine ring and an oxygen atom of a side-chain carbonyl group can indicate the presence and strength of non-bonded intramolecular interactions that influence the molecule's conformation and stability. clockss.org In one derivative, this S···O non-bonded distance was measured at 2.605(1) Å. clockss.org
Crystal structure analysis also extends to understanding intermolecular interactions that dictate how molecules arrange themselves in the solid state. In the crystal structure of (2S,4R)-3-(tert-butoxycarbonyl)-2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid, a derivative of thiazolidine, strong hydrogen bonds involving the phenolic hydroxyl group were identified as playing a vital role in the crystal packing. tandfonline.com These interactions are crucial for stabilizing the crystal lattice.
The table below summarizes selected bond lengths for two complex 3-methylthiazolidine derivatives as determined by X-ray crystallography. clockss.org
| Bond | (Z)-(5-ethoxycarbonylmethyl-3-methyl-4-oxothiazolidin-2-ylidene)-1-phenylethanone (Å) | (Z)-2-(3-methyltetrahydrofuro[2,3-d]thiazol-2(3H)-ylidene)-1-phenylethanone (Å) |
| C2–N3 | 1.388(2) | 1.347(2) |
| N3–C4 | 1.378(2) | 1.451(2) |
| C4–C5 | 1.512(2) | 1.544(2) |
| C2=C(exo) | 1.358(2) | 1.381(2) |
Data sourced from Marković et al. (2005). clockss.org
X-ray crystallography is an unparalleled tool for the unambiguous determination of stereochemistry and the analysis of molecular conformation in the solid state. For chiral molecules, this technique can establish the absolute configuration of stereogenic centers.
In the synthesis of 2-aryl-thiazolidine-4-carboxylic acids, the formation of diastereomers is common. X-ray diffraction was used to determine the exact stereochemistry of a major diastereomer, (2S,4R)-3-(tert-butoxycarbonyl)-2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid, confirming the relative and absolute configuration of its chiral centers. tandfonline.com This analysis provided definitive proof that was essential for understanding the stereoselective mechanism of the reaction. tandfonline.com
The conformation of the five-membered thiazolidine ring and the orientation of its substituents are also clearly defined by crystallographic data. Studies on related thiazolidine-2-thiones have shown that the ring can adopt a "twist" or "envelope" conformation, where certain atoms deviate from a mean plane. researchgate.net For example, in 3-phenylthiazolidine-2-thione, the ring adopts a twist form with a puckering angle of 23.2°, where atoms C(4) and C(5) are displaced from the S(1)C(2)S(2)N(3) plane. researchgate.net
In derivatives of 3-methylthiazolidine, the conformation is often influenced by steric and electronic factors. Research has shown that (Z)-isomers of certain 2-ylidene-3-methyl-4-oxothiazolidines are more stable in the solid state. clockss.org This preference is partly attributed to stabilizing non-bonded electrostatic interactions within the molecule, such as the S···O interaction mentioned previously. clockss.org The solid-state structure of the cis-fused tetrahydrofuro[2,3-d]thiazole system, formed from a 3-methylthiazolidine derivative, further highlights how X-ray crystallography can confirm the stereochemical outcome of complex chemical reactions. clockss.org
The table below provides a summary of key stereochemical and conformational findings for several thiazolidine derivatives from crystallographic studies.
| Compound Derivative | Key Stereochemical/Conformational Finding | Source |
| (2S,4R)-3-(tert-butoxycarbonyl)-2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid | Absolute configuration determined as (2S,4R). Strong intramolecular hydrogen bonds influence conformation. | tandfonline.com |
| 3-Phenylthiazolidine-2-thione | Thiazolidine ring exists in a twist conformation with a puckering angle of 23.2°. | researchgate.net |
| 3-Cyclohexylthiazolidine-2-thione | Thiazolidine ring is significantly flatter than the 3-phenyl derivative, with a puckering angle of 7.5°. | researchgate.net |
| (Z)-configurated 3-methyl-4-oxothiazolidines | The (Z)-configuration is confirmed as the stable form in the solid state. | clockss.org |
| (Z)-2-(3-methyltetrahydrofuro[2,3-d]thiazol-2(3H)-ylidene)-1-phenylethanone | The molecule has a cis-fused bicyclic structure. | clockss.org |
Theoretical and Computational Investigations
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations serve as a powerful tool to elucidate the intrinsic electronic properties and predict the reactivity of molecules like 3-methylthiazolidine. Among these methods, Density Functional Theory (DFT) has proven to be particularly effective. pmf.unsa.ba
DFT calculations are instrumental in determining the optimized molecular geometry of 3-methylthiazolidine, predicting bond lengths, bond angles, and dihedral angles with a high degree of accuracy when compared to experimental data. nih.govderpharmachemica.com The B3LYP functional combined with a suitable basis set, such as cc-pVDZ or 6-311+G**, is commonly employed to achieve a stable, low-energy conformation of the molecule. nih.govmdpi.com These calculations provide a foundational understanding of the three-dimensional structure of the molecule.
The electronic properties of 3-methylthiazolidine can also be thoroughly investigated using DFT. This includes the calculation of total energy, dipole moments, and the distribution of atomic charges through methods like Natural Bond Orbital (NBO) analysis. derpharmachemica.com Such analyses reveal the polarity of the molecule and the nature of charge distribution across its atoms, which are crucial for understanding its interactions. pmf.unsa.baderpharmachemica.com
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting the chemical reactivity of 3-methylthiazolidine. ajchem-a.com The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. pmf.unsa.bamdpi.com A smaller gap suggests a more reactive, or "softer," molecule, as less energy is required for electronic excitation. mdpi.com
Analysis of the HOMO-LUMO gap can predict the molecule's behavior in chemical reactions. For instance, a dominant HOMO-LUMO interaction can determine the regioselectivity of a reaction. chemistry-chemists.com The energies of these orbitals are used to calculate global reactivity descriptors such as chemical potential (μ), electronegativity (χ), chemical hardness (η), and global softness (S), which further quantify the molecule's reactivity. pmf.unsa.baajchem-a.com A hard molecule, characterized by a large HOMO-LUMO gap, is more stable and less reactive. pmf.unsa.bamdpi.com
Table 1: Key Quantum Chemical Parameters
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. mdpi.com |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. mdpi.com |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO. | A smaller gap suggests higher reactivity. pmf.unsa.bamdpi.com |
| Chemical Hardness (η) | Resistance to change in electron distribution. | A harder molecule is less reactive. pmf.unsa.ba |
| Chemical Potential (μ) | The negative of electronegativity. | Relates to the molecule's tendency to gain or lose electrons. ajchem-a.com |
DFT calculations can also be used to predict the spectroscopic properties of 3-methylthiazolidine. Theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) spectra to aid in the characterization of the molecule. nih.gov
Similarly, Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the UV-Visible absorption spectra of molecules. nih.govfaccts.de This method calculates the electronic excitation energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. gaussian.com By simulating the spectrum, researchers can understand the electronic transitions occurring within the molecule, such as n → π* or π → π* transitions, which are responsible for its absorption of light. faccts.deresearchgate.net The accuracy of these predictions can be influenced by factors like the choice of functional and basis set, as well as the inclusion of solvent effects. faccts.de
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a dynamic perspective on the behavior of 3-methylthiazolidine, particularly its interactions with biological systems.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. openaccessjournals.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their binding mechanisms. openaccessjournals.comresearchgate.net For derivatives of thiazolidine (B150603), docking studies have been employed to investigate their interactions with various biological targets, including enzymes and receptors implicated in conditions like diabetes and cancer. researchgate.netresearchgate.netajgreenchem.com
The process involves placing the ligand (in this case, a 3-methylthiazolidine derivative) into the binding site of a target protein and using a scoring function to estimate the binding affinity. openaccessjournals.com These studies can reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.net For example, 3-methylthiazolidine has been identified as a potent inhibitor of indolethylamine-N-methyltransferase (INMT), suggesting its potential as a therapeutic agent. nih.gov
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-target complex over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and the stability of interactions. nih.govmdpi.com
MD simulations are valuable for assessing the stability of a ligand within a protein's binding pocket and identifying key residues involved in the interaction. chemrxiv.org These simulations can provide a more realistic understanding of how a ligand like a 3-methylthiazolidine derivative behaves in a biological environment, complementing the findings from molecular docking studies. mdpi.com The information gleaned from MD simulations, such as the dynamics of protein-ligand hydrogen bonds, can guide the rational design of more potent and specific inhibitors. mdpi.commdpi.com
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| 3-Methylthiazolidine |
Structure-Activity/Property Relationships (SAR/SPR) Studies
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental in the fields of medicinal chemistry and materials science. These investigations aim to elucidate the connection between the three-dimensional structure of a molecule and its resulting biological activity or physical properties. For thiazolidine derivatives, including 3-methylthiazolidine, understanding these relationships is crucial for designing novel compounds with enhanced efficacy and desired characteristics.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) represents a computational and mathematical approach to understanding the relationship between the chemical structure of a compound and its biological activity. While specific QSAR models exclusively for 3-methylthiazolidine are not extensively documented in publicly available literature, the principles of QSAR are widely applied to the broader class of thiazolidine derivatives to guide the synthesis of new therapeutic agents. researchgate.net
The fundamental premise of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. allenpress.com By establishing a mathematical correlation between descriptors of the molecular structure and the observed biological activity, a predictive model can be developed.
In the context of related thiazolidine compounds, such as thiazolidine-2,4-dione derivatives, SAR studies have provided valuable insights that form the basis for potential QSAR models. For instance, research on a series of (Z)-5-([1,1'-biphenyl]-4-ylmethylene)-3-methylthiazolidine-2,4-dione derivatives revealed that the nature of substituents on the phenyl group attached to the thiazolidine ring significantly influences their anticancer activity. nih.gov One derivative, which included a cyano moiety, demonstrated notable activity across several cancer cell lines. nih.gov Such findings highlight the importance of electronic and steric factors, which are key parameters in QSAR modeling.
A hypothetical QSAR study on a series of 3-methylthiazolidine derivatives might involve the following steps:
Data Set Compilation: A series of 3-methylthiazolidine analogues with varying substituents would be synthesized and their biological activity (e.g., enzyme inhibition, receptor binding affinity) would be experimentally determined.
Descriptor Calculation: A wide range of molecular descriptors for each analogue would be calculated using computational software. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).
Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be employed to build a mathematical equation linking the most relevant descriptors to the biological activity.
Model Validation: The predictive power of the developed QSAR model would be rigorously assessed using internal and external validation techniques.
The ultimate goal of such a QSAR model would be to predict the biological activity of new, unsynthesized 3-methylthiazolidine derivatives, thereby prioritizing the most promising candidates for synthesis and testing, saving time and resources.
Computational Assessment of Molecular Descriptors
The computational assessment of molecular descriptors is a cornerstone of QSAR and QSPR (Quantitative Structure-Property Relationship) studies. These descriptors are numerical values that encode different aspects of a molecule's structure and are used to build predictive models.
A study on the QSPR of chloroprene (B89495) rubber accelerators, which included the related compound 3-methylthiazolidine thione 2 (MTT), provides an example of the types of molecular descriptors that can be computationally assessed. allenpress.com Although MTT is structurally different from 3-methylthiazolidine, the principles of descriptor calculation are transferable.
The following table outlines some of the key classes of molecular descriptors that would be relevant in a computational assessment of 3-methylthiazolidine:
| Descriptor Class | Examples | Description |
| Constitutional (2D) | Molecular Weight, Number of N atoms, Number of S atoms | Describes the basic composition and connectivity of the molecule. |
| Topological (2D) | Wiener Index, Randić Connectivity Index, Balaban J Index | Characterizes the topology of the molecular graph, including branching and shape. |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Ovality | Describes the 3D spatial arrangement of the atoms in the molecule. |
| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Derived from quantum mechanical calculations, these descriptors relate to the electronic properties and reactivity of the molecule. |
| Physicochemical | LogP (octanol-water partition coefficient), Molar Refractivity | Represents properties like hydrophobicity and polarizability. |
In the QSPR study of rubber accelerators, a descriptor known as the geometric and distance-based descriptor (Chi_G/D) was utilized. allenpress.com This descriptor encodes information about the geometry of the molecule. allenpress.com The study found that cyclic accelerators with substituents, such as MTT, had smaller values for this particular descriptor. allenpress.com
For 3-methylthiazolidine, a computational assessment would involve using specialized software to calculate a wide array of these descriptors. The resulting data provides a quantitative profile of the molecule's structural and chemical features. This profile can then be used to:
Compare 3-methylthiazolidine to other compounds.
Develop QSAR or QSPR models to predict its biological activity or physical properties.
Gain insights into the structural features that are most important for a particular activity or property. For instance, it is known that 3-methylthiazolidine acts as a potent inhibitor of indole (B1671886) ethylamine (B1201723) N-methyltransferase (INMT). researchgate.net A computational analysis could help identify the key molecular descriptors that contribute to this inhibitory activity.
The following table provides hypothetical calculated values for some common molecular descriptors for 3-methylthiazolidine. Note: These values are for illustrative purposes and would need to be calculated using specific computational chemistry software.
| Descriptor | Hypothetical Value |
| Molecular Weight | 103.18 g/mol |
| LogP | 0.85 |
| Polar Surface Area | 12.47 Ų |
| Number of Rotatable Bonds | 0 |
| Dipole Moment | 1.9 D |
By systematically analyzing these and other descriptors for a series of related compounds, researchers can build robust models that guide the design of new molecules with tailored properties.
Investigation of Biological Activities and Molecular Mechanisms Excluding Clinical Human Trials, Dosage, and Safety Profiles
Enzyme Modulation and Inhibition Studies
Derivatives of 3-methyl-thiazolidine have been the subject of numerous in vitro studies to assess their ability to inhibit enzymes implicated in metabolic and proliferative disorders.
The inhibition of α-glucosidase and α-amylase, enzymes crucial for carbohydrate digestion, is a key strategy in managing hyperglycemia. nih.gov Several novel series of thiazolidine (B150603) derivatives have demonstrated notable inhibitory activity against these enzymes in laboratory models.
A series of novel 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,5-dione derivatives (5a–5j) were synthesized and evaluated for their inhibitory potential. rsc.org These compounds exhibited α-amylase and α-glucosidase inhibitory activities with IC₅₀ values ranging from 18.42 ± 0.21 to 55.43 ± 0.66 μM and 17.21 ± 0.22 to 51.28 ± 0.88 μM, respectively. rsc.org Notably, compounds 5a, 5b, and 5j were identified as potent inhibitors of both enzymes. rsc.org
In another study, four novel thiazolidinedione (TZD)-derivatives, synthesized through a pharmacophore hybridization strategy involving N-arylpyrrole and TZD, were screened. mdpi.com All four derivatives showed significant α-amylase inhibition (≥ 50%) and concentration-dependent α-glucosidase inhibition (15–50%). mdpi.com Specifically, TZDD2 was the most potent α-amylase inhibitor with an IC₅₀ value of 18.24 µg/mL. mdpi.com
Further research on thiazolidinedione derivatives revealed that compounds 5, 6, and 11 displayed higher α-amylase inhibitory action than the standard, acarbose (B1664774), with IC₅₀ values of 18.02, 10.26, and 20.01 µg/mL, respectively. mdpi.com The introduction of certain functional groups, such as acetyl, carboxy, and an additional thiazolidinone ring, appeared to enhance this inhibitory activity. mdpi.com
Additionally, a series of thiazolidine-2,4-dione or rhodanine (B49660) derivatives (5a–5k, 6a–6k) incorporating a phthalimide (B116566) group were synthesized. nih.gov Many of these compounds showed potent α-glucosidase inhibitory activity, with IC₅₀ values ranging from 5.44 ± 0.13 to 50.45 ± 0.39 μM, which is significantly more potent than the standard drug acarbose (IC₅₀ = 817.38 ± 6.27 μM). nih.gov The study highlighted that replacing an oxygen atom with a sulfur atom in the thiazolidine ring (rhodanine derivatives) significantly increased the inhibitory activity. nih.gov
Table 1: In Vitro Inhibition of Glycosidase Enzymes by Thiazolidine Derivatives
| Compound/Series | Target Enzyme | IC₅₀ Value | Reference |
|---|---|---|---|
| 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,5-dione (5a-5j) | α-amylase | 18.42 ± 0.21–55.43 ± 0.66 μM | rsc.org |
| 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,5-dione (5a-5j) | α-glucosidase | 17.21 ± 0.22–51.28 ± 0.88 μM | rsc.org |
| TZDD2 (N-arylpyrrole-TZD hybrid) | α-amylase | 18.24 µg/mL | mdpi.com |
| Thiazolidinedione derivative 6 | α-amylase | 10.26 µg/mL | mdpi.com |
| Phthalimide-thiazolidine-2,4-dione/rhodanine hybrids (5a-k, 6a-k) | α-glucosidase | 5.44 ± 0.13 to 50.45 ± 0.39 μM | nih.gov |
| Acarbose (Standard) | α-glucosidase | 817.38 ± 6.27 μM | nih.gov |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth. bpsbioscience.com The inhibition of this kinase is a significant target in cancer research. bpsbioscience.com
A series of new 3-methylquinoxaline-based derivatives were designed and synthesized as potential VEGFR-2 inhibitors. rsc.org In enzymatic assays, compound 17b from this series emerged as the most potent inhibitor, with an IC₅₀ value of 2.7 nM. rsc.org Another study focused on novel 5-benzylidenethiazolidine-2,4-dione derivatives, where compound 8f was found to be a potent VEGFR-2 inhibitor with an IC₅₀ value of 0.22 ± 0.02 µM. researchgate.net
Furthermore, a series of piperazinylquinoxaline-based derivatives were evaluated for their inhibitory activity against VEGFR-2. nih.gov These new compounds demonstrated IC₅₀ values ranging from 0.19 to 0.60 µM. nih.gov Compound 11, in particular, showed a VEGFR-2 inhibition IC₅₀ of 0.19 µM. nih.gov These studies indicate that the thiazolidine scaffold can be effectively utilized in designing potent VEGFR-2 inhibitors.
Table 2: Inhibition of VEGFR-2 by Thiazolidine-Related Compounds
| Compound/Series | VEGFR-2 IC₅₀ | Reference |
|---|---|---|
| 3-methylquinoxaline derivative 17b | 2.7 nM | rsc.org |
| 5-benzylidenethiazolidine-2,4-dione derivative 8f | 0.22 ± 0.02 µM | researchgate.net |
| Piperazinylquinoxaline derivative 11 | 0.19 µM | nih.gov |
| Piperazinylquinoxaline derivatives (general series) | 0.19 to 0.60 µM | nih.gov |
Thymidylate synthase (TS) is a crucial enzyme for the synthesis of DNA, making it a well-established target for anticancer drugs. rxlist.com Inhibiting this enzyme disrupts DNA replication in rapidly dividing cancer cells, leading to cell death. rxlist.com
Research into thiazolidinedione-1,3,4-oxadiazole hybrids has identified them as potential thymidylate synthase inhibitors. researchgate.net In one study, compounds 9 and 10 from a synthesized library demonstrated significant cytotoxicity against cancer cell lines and also inhibited the TS enzyme with IC₅₀ values of 1.67 µM and 2.21 µM, respectively. researchgate.net Another study on hybrids of 1,2,3-triazole and 1,3,4-oxadiazole (B1194373) also identified compounds with potent TS inhibitory activity. mdpi.com Compounds 12 and 13 from this series inhibited the thymidylate synthase enzyme with IC₅₀ values of 2.52 µM and 4.38 µM, respectively, which was more potent than the standard drug pemetrexed (B1662193) (IC₅₀ = 6.75 µM). mdpi.com
Table 3: Thymidylate Synthase Inhibition by Heterocyclic Hybrids
| Compound/Series | TS IC₅₀ (µM) | Reference |
|---|---|---|
| Thiazolidinedione-1,3,4-oxadiazole hybrid 9 | 1.67 | researchgate.net |
| Thiazolidinedione-1,3,4-oxadiazole hybrid 10 | 2.21 | researchgate.net |
| 1,2,3-Triazole-1,3,4-oxadiazole hybrid 12 | 2.52 | mdpi.com |
| 1,2,3-Triazole-1,3,4-oxadiazole hybrid 13 | 4.38 | mdpi.com |
| Pemetrexed (Standard) | 6.75 | mdpi.com |
Receptor Interaction Studies
The interaction of 3-methyl-thiazolidine derivatives with nuclear and cell-surface receptors has been explored to understand their potential in modulating metabolic and signaling pathways.
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play a crucial role in regulating lipid and glucose metabolism. openmedicinalchemistryjournal.com Thiazolidinediones (TZDs) are well-known synthetic agonists of PPARγ, a specific isoform of PPAR, and have been used as insulin (B600854) sensitizers. openmedicinalchemistryjournal.comfrontiersin.org
Molecular docking studies have predicted that certain TZD derivatives exhibit strong binding to PPARγ, similar to the established agonist rosiglitazone. mdpi.com For instance, a novel TZD derivative, 3-((2-chloroquinolin-3-yl)methyl)thiazolidine-2,4-dione (compound 7), has been identified as a potential PPARγ modulator. dntb.gov.ua Research has consistently shown that the TZD core is a key pharmacophore for PPARγ agonism, leading to the regulation of genes involved in glucose and lipid homeostasis. researchgate.net
Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of insulin signaling, and its inhibition is considered a promising strategy for the treatment of type 2 diabetes and obesity. nih.govmdpi.com Thiazolidinedione derivatives have been investigated as potential inhibitors of PTP1B. researchgate.net The inhibition of this enzyme can enhance insulin sensitivity. nih.gov
Aldose Reductase 2 (ALR2): Aldose reductase 2 is an enzyme in the polyol pathway that, when overactivated during hyperglycemia, contributes to diabetic complications. nih.gov Inhibition of ALR2 is a therapeutic approach to manage these complications. nih.gov Thiazolidine derivatives, such as epalrestat (B1671369) (a rhodanine-3-acetic acid analogue), are known potent aldose reductase inhibitors. nih.gov Research on a series of benzothiadiazine acetic acid derivatives has led to the discovery of highly potent and selective ALR2 inhibitors. nih.gov Compound 15c from this series showed an IC₅₀ of 33.19 nmol/L for ALR2, with high selectivity over the related enzyme aldehyde reductase (ALR1). nih.gov
In Vitro Cellular Activity Assessments
Derivatives of the thiazolidine scaffold have been a significant focus of anticancer research due to their ability to induce cell death and inhibit proliferation in various cancer cell lines.
A series of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives were synthesized and evaluated for their antiproliferative effects using an MTT assay. nih.gov The study tested these compounds against several human carcinoma cell lines, including HeLa (cervical cancer), HT-29 (colon cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer). nih.gov The results highlighted that the presence and position of certain chemical groups on the thiazolidinone structure were crucial for its anticancer activity. nih.gov Specifically, compounds designated as 6a , 7e , and 7g demonstrated potent antiproliferative activity across all tested cancer cell lines. nih.gov
In another study, thiazolidine derivatives were shown to induce apoptosis in HeLa cells through both extrinsic and intrinsic signaling pathways, suggesting they could act as potential anticancer agents by targeting multiple cellular mechanisms. For instance, a mono-thiazolidin-4-one derivative showed an IC50 value of 15 µM in HeLa cells, while a bis-thiazolidin-4-one compound had an IC50 of 20 µM in A549 (lung cancer) cells, acting via cell cycle arrest.
Further research into imidazothiazolotriazinones, which incorporate a thiazolidine ring, identified a derivative, (Z)-1,3-diethyl-7-[(1H-indol-3-yl)methylidene]-1,3a,4,9a-tetrahydroimidazo[4,5-e]thiazolo[2,3-c]-1,2,4-triazine-2,8(3H,7H)-dione (4n) , with exceptionally high antiproliferative activity. rsc.org This compound exhibited GI50 values (concentration for 50% growth inhibition) of less than 10 nM against 24 of the 60 cancer cell lines tested. rsc.org Experiments using annexin (B1180172) indicated that this compound induced both apoptosis and necrosis in Jurkat (T-cell leukemia) cells. rsc.org
The antiproliferative activity of 4-thiazolidinone (B1220212) derivatives has also been investigated against human colon carcinoma cell lines with varying COX-2 expression. nih.gov The findings revealed that a 2-phenylimino derivative (3 ) was most effective against the HT29 cell line, which has high COX-2 expression. In contrast, a 2,4-thiazolidindione derivative (4 ) showed antiproliferative properties across all tested cell lines, suggesting its mechanism may involve targets other than COX-2 inhibition. nih.gov
Spirothiazolidinedione derivatives have also been synthesized and evaluated. beilstein-journals.org Flow cytometry analysis showed that compounds 17 , 20 , and 22 induced a hypodiploidal DNA peak in U937, K562, and Jurkat cell lines, respectively, indicating an inability to halt the cell division cycle at checkpoints, ultimately leading to cell death. beilstein-journals.org Compound 22 induced apoptosis in 68.65% of Jurkat cells at a concentration of 0.75 nM. beilstein-journals.org
Table 1: Antiproliferative Activity of Thiazolidine Derivatives in Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Key Findings |
|---|---|---|---|
| 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones (6a, 7e, 7g) | HeLa, HT-29, MCF-7, HepG-2 | Potent antiproliferative activity. nih.gov | The substitution pattern on the aryl ring is critical for activity. nih.gov |
| Mono-thiazolidin-4-one | HeLa | Apoptosis induction (IC50: 15 µM). | Targets multiple cellular mechanisms. |
| Bis-thiazolidin-4-one | A549 | Cell cycle arrest (IC50: 20 µM). | Demonstrates activity in lung cancer cells. |
| Imidazothiazolotriazinone (4n) | 60 cancer cell lines | High antiproliferative activity (GI50 < 10 nM in 24 lines). rsc.org | Induces apoptosis and necrosis in Jurkat cells. rsc.org |
| 2-Phenylimino-4-thiazolidinone (3) | HT29 (high COX-2) | Inhibited cell growth. nih.gov | Activity correlated with COX-2 expression. nih.gov |
| 2,4-Thiazolidindione (4) | Multiple colon cancer lines | Broad antiproliferative properties. nih.gov | Suggests targets other than COX-2. nih.gov |
| Spirothiazolidinedione (22) | Jurkat | Induced apoptosis (68.65% at 0.75 nM). beilstein-journals.org | Leads to cell death by disrupting cell cycle checkpoints. beilstein-journals.org |
The thiazolidine nucleus is a versatile scaffold for developing new antimicrobial agents. Various derivatives have shown significant activity against a range of bacterial and fungal pathogens.
A study on novel thiazolidine derivatives reported potent antibacterial activity. ijpsjournal.com Specifically, derivative ST-3 was highly effective against Escherichia coli with an IC50 value of 18.31 ± 0.68 mm, and ST-1 showed significant inhibition of Staphylococcus aureus (IC50: 19.65 ± 0.57 mm) and Pseudomonas aeruginosa (IC50: 20.63 ± 0.57 mm). ijpsjournal.com These compounds outperformed the standard drug, Moxifloxacin, in some cases. ijpsjournal.com Additionally, ST-1 displayed promising antifungal activity against Candida parapsilosis with an IC50 of 16.34 ± 0.58 mm. ijpsjournal.com The antimicrobial action of thiazolidine derivatives is attributed to their ability to interact with microbial enzymes and disrupt cellular functions. ijpsjournal.com
Another series of sydnonyl-substituted thiazolidine derivatives demonstrated notable antifungal properties. mdpi.com While showing limited antibacterial activity against S. aureus, Proteus vulgaris, and E. coli, these compounds exhibited significant growth inhibition against the fungi Penicillium citrinum and Aspergillus niger, with activity 1.5 to 4.4 times higher than the standard drug Griseofulvin. mdpi.com
Further research synthesized new thiazole (B1198619) derivatives bearing a thiazolidin-4-one structure. scielo.br All synthesized compounds showed some level of antimicrobial activity. Compound 4f was particularly effective against Candida glabrata, and compound 4b was the most active against all tested bacterial species, especially Klebsiella pneumoniae. scielo.br
The synthesis of novel thiazolidinediones incorporating thiosemicarbazide (B42300) moieties also yielded compounds with good antibacterial activity. derpharmachemica.com Compounds A2 and A5 showed a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values of 31.25µg/ml against Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa. derpharmachemica.com
Table 2: Antimicrobial Activity of Thiazolidine Derivatives
| Derivative Class | Target Microorganism | Activity Measurement (IC50/MIC) | Key Findings |
|---|---|---|---|
| Thiazolidine derivative (ST-3) | Escherichia coli | IC50: 18.31 ± 0.68 mm ijpsjournal.com | Potent antibacterial activity. ijpsjournal.com |
| Thiazolidine derivative (ST-1) | Staphylococcus aureus | IC50: 19.65 ± 0.57 mm ijpsjournal.com | Significant inhibition compared to standard. ijpsjournal.com |
| Thiazolidine derivative (ST-1) | Pseudomonas aeruginosa | IC50: 20.63 ± 0.57 mm ijpsjournal.com | Notable antibacterial efficacy. ijpsjournal.com |
| Thiazolidine derivative (ST-1) | Candida parapsilosis | IC50: 16.34 ± 0.58 mm ijpsjournal.com | Promising antifungal potential. ijpsjournal.com |
| Sydnonyl-substituted thiazolidines | Penicillium citrinum, Aspergillus niger | 1.5-4.4 times more active than Griseofulvin. mdpi.com | Significant antifungal but weak antibacterial activity. mdpi.com |
| Thiazole-thiazolidin-4-one (4f) | Candida glabrata | MIC: 31.25 µg/ml scielo.br | Exhibited efficacy against C. glabrata. scielo.br |
| Thiazole-thiazolidin-4-one (4b) | Klebsiella pneumoniae | MIC: 62.5 µg/ml scielo.br | Most active compound against tested bacteria. scielo.br |
| Thiazolidinediones (A2, A5) | B. subtilis, S. aureus, P. aeruginosa | MIC: 31.25 µg/ml derpharmachemica.com | Good spectrum of antibacterial activity. derpharmachemica.com |
The investigation of thiazolidine derivatives for antiviral properties has yielded mixed but occasionally promising results. The screening of these compounds is typically performed in cell culture models against a diverse panel of viruses.
In one study, a series of novel 1-aryl-3-methyl-1H,3H-thiazolo[3,4-a]benzimidazoles were synthesized and evaluated as anti-HIV agents. nih.gov These compounds were found to significantly inhibit HIV-1 replication in vitro. nih.gov The potency was influenced by substituents on the phenyl ring at the C-1 position and the stereochemistry of the molecule. The most active compound was the trans-1-(2,6-difluorophenyl)-3-methyl-1H,3H-thiazolo[3,4-a]benzimidazole, which did not show inhibitory activity against HIV-2. nih.gov
Another study evaluated a series of 3-hydrazono-5-nitro-2-indolinone derivatives, including some with a 4-thiazolidinone ring, for broad-spectrum antiviral activity. semanticscholar.org While most compounds showed limited activity, a 5-methyl-4-thiazolidinone derivative (4e ) demonstrated the most favorable antiviral activity against Bovine Viral Diarrhea Virus (BVDV), a surrogate model for the Hepatitis C virus. semanticscholar.org
However, not all studies have found significant antiviral effects. The evaluation of six novel cyclohexylidenehydrazide derivatives carrying a 1,3-thiazole ring showed no activity against a diverse panel of DNA and RNA viruses, including HIV, at a concentration of 100 μM. jrespharm.com Similarly, a series of imidazo[2,1-b] smolecule.come3s-conferences.orgthiazole-5-carboxamide derivatives with a 4-thiazolidinone ring at the N-3 position were evaluated in vitro against various DNA and RNA viruses. researchgate.net These compounds did not exhibit anti-influenza or anti-HIV activities, although some showed a small degree of activity against other tested viruses. researchgate.net
Antiviral assays are typically conducted by assessing the ability of a compound to prevent the virus-induced cytopathic effect (CPE) in cell cultures. usu.edu Virus yield reduction assays are also used to quantify the inhibition of virus production. usu.edu
Table 3: Antiviral Activity of Thiazolidine Derivatives in Cell Culture
| Derivative Class | Virus | Cell Culture Model | Result |
|---|---|---|---|
| 1-Aryl-3-methyl-1H,3H-thiazolo[3,4-a]benzimidazoles | HIV-1 | Human T-lymphocyte cells | Significant inhibition of replication. nih.gov |
| 5-Methyl-4-thiazolidinone derivative (4e) | Bovine Viral Diarrhea Virus (BVDV) | MDBK cells | Favorable activity against BVDV. semanticscholar.org |
| Cyclohexylidenehydrazide-1,3-thiazole derivatives | Various DNA and RNA viruses | CRFK, HeLa, HEL, MDCK, Vero, MT4 | No activity observed at 100 μM. jrespharm.com |
| Imidazo[2,1-b] smolecule.come3s-conferences.orgthiazole-4-thiazolidinones | Various DNA and RNA viruses | Various | No anti-influenza or anti-HIV activity. researchgate.net |
The search for new antimalarial drugs has led to the investigation of various heterocyclic compounds, including those with a thiazolidine core.
Research into bioinspired imidazolidinedione derivatives, which share structural similarities with thiazolidinones, has shown antiplasmodial effects. mdpi.com These compounds were tested against both chloroquine-sensitive (D10) and chloroquine-resistant (W2) strains of Plasmodium falciparum. The results indicated stronger activity against the resistant W2 strain, with IC50 values ranging from 4.98 to 11.95 µM. mdpi.com
In a different study, a series of 1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivatives were designed and evaluated for their antimalarial activity. mdpi.com The compound 1m , which is 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene, emerged as a potent candidate with IC50 values of 0.07 μM against the W2 strain and 0.06 μM against the 3D7 strain of P. falciparum. mdpi.com This compound also showed a favorable selectivity index when tested for cytotoxicity against human HepG2 cells. mdpi.com While these compounds were designed to interact with P. falciparum DNA G-quadruplexes, the study found no direct correlation between their antimalarial activity and their ability to stabilize these structures, suggesting other mechanisms of action may be involved. mdpi.com
Another study focused on sulfonamide-based pyrimidine (B1678525) derivatives, which were tested against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. rsc.org Compounds SZ14 and SZ9 showed potent effects, with IC50 values of 2.84 μM and 3.22 μM, respectively. These compounds were found to inhibit the parasitic cysteine protease enzymes falcipain-2 and falcipain-3. rsc.org
**Table 4: Antimalarial Activity of Thiazolidine-Related Derivatives against *P. falciparum***
| Derivative Class | P. falciparum Strain(s) | Activity Measurement (IC50) | Proposed Mechanism of Action |
|---|---|---|---|
| Imidazolidinedione derivatives | W2 (chloroquine-resistant) | 4.98–11.95 µM mdpi.com | Not specified |
| 1,3,5-Tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene (1m) | W2, 3D7 | 0.07 µM (W2), 0.06 µM (3D7) mdpi.com | Not correlated with G-quadruplex stabilization. mdpi.com |
| Sulfonamide-based pyrimidine (SZ14) | CQ-sensitive/resistant | 2.84 μM rsc.org | Inhibition of falcipain-2 and falcipain-3. rsc.org |
| Sulfonamide-based pyrimidine (SZ9) | CQ-sensitive/resistant | 3.22 μM rsc.org | Inhibition of falcipain-2 and falcipain-3. rsc.org |
Thiazolidine derivatives, particularly the thiazolidinedione (TZD) class, are known to influence various metabolic and cellular processes.
One study investigated the metabolic effects of a series of TZDs on human mesenchymal stem cells (MSCs). nih.gov Using advanced metabolomic tracer analysis, the research showed that the second-generation TZD, MSDC-0602K , differentially affected bone marrow-derived MSCs (BM-MSCs) and adipose tissue-derived MSCs (AT-MSCs). In BM-MSCs, this compound promoted bone formation (osteoblastic differentiation) while suppressing fat formation (adipogenesis). nih.gov The study revealed that MSDC-0602K inhibits the mitochondrial pyruvate (B1213749) carrier 1 (MPC1), which alters metabolic pathways within the cell. nih.gov
Another investigation focused on a desulfured derivative of troglitazone, named EP13 , and its impact on breast cancer cell metabolism. nih.gov EP13 was found to disrupt cellular energy metabolism by inhibiting the respiratory chain complex I. This led to a decrease in the mitochondrial oxygen consumption rate in several breast cancer cell lines (MCF7, MDA-MB-231, and Hs578T). nih.gov The inhibition of oxidative phosphorylation (OXPHOS) by EP13 led to a compensatory increase in glycolytic activity, as evidenced by an increase in the extracellular acidification rate (ECAR), glucose consumption, and lactate (B86563) production. nih.gov The study also noted that EP13 treatment led to the production of reactive oxygen species (ROS), which was quantified using the MitoSOX fluorescent probe. nih.gov
Furthermore, the compound 3-methyladenine, which is structurally related to the core of some bioactive molecules, has been studied for its effects on autophagy, a key cellular process. nih.gov It was found to inhibit basal autophagy and, in some cell lines, trigger BAX- and/or BAK-dependent cytotoxicity and caspase activation, indicating an induction of apoptosis. nih.gov
Table 5: Effects of Thiazolidine Derivatives on Metabolic and Cellular Processes
| Compound/Derivative | Cell Type | Cellular Process Affected | Key Molecular Finding |
|---|---|---|---|
| MSDC-0602K (TZD) | Human Mesenchymal Stem Cells | Differentiation (Osteogenesis vs. Adipogenesis) | Inhibition of mitochondrial pyruvate carrier 1 (MPC1). nih.gov |
| EP13 (Troglitazone derivative) | Breast Cancer Cells | Energy Metabolism (OXPHOS and Glycolysis) | Inhibition of respiratory chain complex I. nih.gov |
| EP13 (Troglitazone derivative) | Breast Cancer Cells | Reactive Oxygen Species (ROS) Production | Increased ROS production observed. nih.gov |
| 3-Methyladenine | Various Human Cell Lines | Autophagy, Apoptosis | Inhibition of basal autophagy, induction of caspase activation. nih.gov |
In Vivo Animal Model Studies (Non-Clinical Context)
While the primary focus of the provided outline is on in vitro studies, some non-clinical in vivo animal model studies provide context for the potential physiological effects of thiazolidine derivatives.
In a study evaluating anticonvulsant properties, heterocyclic substituted indoles containing a thiazolidinone ring showed a high level of protection against Maximal Electro Shock (MES) induced convulsions in animal models. ajrconline.org
Another study synthesized a series of novel 5-Benzylidene-[3-(diethyl amino) methyl]-Thiazolidine-2,4-Dione derivatives and assayed them for anti-diabetic activity in male Wistar rats. researchgate.net When treated with specific derivatives (5a, 5b, 5e, and 5f ), the animals showed a significant decrease in blood glucose levels compared to the control group. researchgate.net
A series of thiazolidinedione derivatives were evaluated for their insulin-sensitizing and anti-inflammatory properties in db/db mice. ijmas.in These studies help to understand the broader physiological responses to these compounds in a whole-organism context, complementing the cellular-level data.
Evaluation of Biological Effects in Model Organisms (e.g., Drosophila melanogaster)
While comprehensive studies detailing the biological effects of the specific compound "Thiazolidine, 3-methyl-" on the model organism Drosophila melanogaster are not extensively documented in publicly available research, inferences can be drawn from studies on structurally similar compounds. Research on thiazoline (B8809763) and thiazolidine derivatives has indicated potential bioactivity in insects.
For instance, a study investigating the behavioral responses of Drosophila melanogaster to thiazoline-related compounds found that these molecules can induce strong aversive responses through multiple sensory pathways. frontiersin.org Specifically, 2-methylthiazoline (2MT), a compound structurally related to 3-methylthiazolidine, was shown to activate specific transient receptor potential (TRP) channels, namely TrpA1 isoforms, which are expressed in taste and nociceptive neurons. frontiersin.org This activation, which involves the modification of evolutionarily conserved cysteine residues, leads to avoidance behavior in the fruit fly. frontiersin.org
Furthermore, the study highlighted that olfactory sensory neurons (OSNs) are also necessary for the response to 2MT, suggesting a multi-modal sensory perception of these types of compounds by Drosophila. frontiersin.org Although 2-methylthiazolidine (B1581955) is known to be a component of the male sex pheromone in the cockroach Nauphoeta cinerea and attracts females of that species, its effect on Drosophila appears to be primarily repellent. frontiersin.orgpsu.edu This suggests that the biological effects of thiazolidine derivatives can be highly species-specific.
Given the structural similarities, it is plausible that 3-methylthiazolidine could also interact with sensory pathways in Drosophila melanogaster, potentially eliciting behavioral responses such as avoidance or attraction, although specific studies on this compound are required for confirmation. The general toxicity of various chemicals is often assessed using Drosophila melanogaster as a model organism due to the conservation of genetic pathways related to cellular protection against toxic molecules. nih.govijsr.net
Table 1: Effects of a Structurally Related Compound on Drosophila melanogaster
| Compound | Observed Effect in D. melanogaster | Molecular Target/Pathway | Reference |
|---|
Investigations into Biochemical Pathways in Animal Tissues
Research into the biochemical effects of "Thiazolidine, 3-methyl-" in animal tissues has identified it as a potent inhibitor of the enzyme indolethylamine N-methyltransferase (INMT). taylorandfrancis.comnih.govnih.gov INMT is an enzyme that catalyzes the N-methylation of tryptamine (B22526) and other structurally related indoleamines, a key step in the biosynthesis of N,N-dimethyltryptamine (DMT), a known hallucinogen. researchgate.net
The inhibitory action of 3-methylthiazolidine on INMT suggests its potential as a therapeutic agent. taylorandfrancis.comnih.gov Specifically, it has been investigated for its possible application in the treatment of schizophrenia. nih.govnih.gov The hypothesis is that by inhibiting INMT, 3-methylthiazolidine could modulate the levels of endogenous psychoactive compounds, thereby influencing neurological pathways associated with this condition.
Studies have been conducted in animal models to understand the in vivo efficacy and metabolism of 3-methylthiazolidine and its derivatives. For example, research involving the administration of derivatives of 2-imino-3-methylthiazolidine (B1204539) to rabbits demonstrated that these precursors are metabolized to the active inhibitor, 3-methylthiazolidine, and are potent inhibitors of INMT when given orally or intravenously. researchgate.net Metabolic studies using radiolabeled compounds confirmed the conversion of these precursors to 3-methylthiazolidine in both whole rabbit and isolated rabbit liver preparations. researchgate.net
The mechanism of INMT inhibition by related compounds has also been explored. For instance, studies on rabbit lung INMT have shown that the product of the enzymatic reaction, DMT, acts as a mixed competitive and noncompetitive inhibitor, suggesting the presence of an allosteric binding site on the enzyme. researchgate.net While the precise kinetic mechanism of 3-methylthiazolidine itself is not detailed in these specific findings, its potent inhibitory effect points to a significant interaction with this key enzyme in tryptamine metabolism.
Table 2: Biochemical Activity of 3-Methylthiazolidine in Animal Tissues
| Target Enzyme | Biological Effect | Investigated In | Potential Application | References |
|---|
Biosynthetic Pathway Elucidation
Role of Thiazolidine Scaffolds in Natural Product Biosynthesis (e.g., Pyochelin)
The thiazolidine scaffold is a key structural feature in the biosynthesis of certain natural products, most notably the siderophore pyochelin. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron in the environment. nih.govresearchgate.net Pyochelin, produced by the bacterium Pseudomonas aeruginosa, has a structure defined as 2-(2-o-hydroxyphenyl-2-thiazolin-4-yl)-3-methylthiazolidine-4-carboxylic acid, which incorporates a 3-methylthiazolidine ring. mdpi.com
The biosynthesis of pyochelin is a well-characterized pathway that relies on a nonribosomal peptide synthetase (NRPS) multienzyme complex. nih.govasm.org The process is initiated with the conversion of chorismate to salicylate (B1505791) by the enzymes PchA and PchB. mdpi.comresearchgate.net Salicylate is then activated by the adenylating enzyme PchD and loaded onto the NRPS enzyme PchE. nih.govresearchgate.net
The formation of the thiazolidine ring is a multi-step process within the NRPS machinery. First, a molecule of L-cysteine is condensed with the salicylate, followed by cyclization to form a thiazoline ring. nih.govmdpi.com A second molecule of L-cysteine is then incorporated by the NRPS module PchF. nih.govasm.org The crucial step leading to the thiazolidine moiety involves the enzyme PchG, which acts as a reductase. PchG reduces the second thiazoline ring to a thiazolidine ring. nih.govasm.org Following this reduction, the nitrogen atom of the thiazolidine ring is methylated, a reaction catalyzed by a methyltransferase domain within PchF. nih.govmdpi.com Finally, the completed pyochelin molecule is released from the NRPS complex by a thioesterase domain. mdpi.comasm.org
The genes responsible for pyochelin biosynthesis, including pchA, pchB, pchD, pchE, pchF, and pchG, are typically clustered together in an operon on the bacterial chromosome. asm.org This coordinated genetic organization ensures the efficient production of this important iron-scavenging molecule.
Table 3: Key Enzymes and Intermediates in the Biosynthesis of the 3-Methylthiazolidine Ring of Pyochelin
| Enzyme/Protein | Function | Intermediate Formed | Reference |
|---|---|---|---|
| PchA, PchB | Synthesis of salicylate from chorismate | Salicylate | mdpi.comresearchgate.net |
| PchD, PchE | Activation and loading of salicylate and first L-cysteine | Hydroxyphenyl-thiazoline intermediate | nih.govasm.org |
| PchF | Incorporation of second L-cysteine and N-methylation | Hydroxyphenyl-bisthiazolinyl intermediate | nih.govmdpi.com |
Advanced Applications in Chemical and Material Sciences Non Therapeutic
Analytical Reagent Development
Spectrophotometric Determination of Metal Ions
There is no available research to indicate that "Thiazolidine, 3-methyl-" is used as a reagent for the spectrophotometric determination of metal ions.
Agrochemical Research Applications
Precursor Development for Fungicides and Herbicides
There is no available research to indicate that "Thiazolidine, 3-methyl-" is used as a direct precursor for the development of fungicides and herbicides.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency
The synthesis of the 3-methylthiazolidine core and its derivatives is a key focus for chemists. Current research aims to improve upon existing methods by enhancing efficiency, reducing environmental impact, and increasing molecular diversity.
One promising approach involves microwave-assisted synthesis, which has been shown to significantly shorten reaction times and improve yields for certain thiazolidinone derivatives. sciforum.net For instance, the cyclization of thiosemicarbazones using microwave irradiation has been reported to produce thiazolidinones in high yields without the formation of side products often seen in conventional heating methods. sciforum.net Another area of development is the use of greener, more environmentally benign reagents and solvents. An example is the use of diacetoxyiodobenzene (B1259982) (DIB) in ethanol (B145695) for the oxidative dethionation of rhodanines to form thiazolidine-2,4-diones, a process that avoids the need for harsh acids or bases. semanticscholar.org
Furthermore, multicomponent reactions are being explored for the efficient construction of complex thiazolidine-containing molecules. A three-component halocyclization of N-propargylamines, aryl isothiocyanates, and iodine has been developed to produce 5-(iodomethylene)-3-methylthiazolidines in excellent yields. beilstein-journals.org Researchers are also investigating novel cyclization strategies, such as the reaction of 1,4-dithio-2,5-diol with methyl 2-((4-fluorophenyl) sulfonamide) acrylate (B77674) to prepare a specific methylthiazolidine derivative, highlighting a simple and efficient method for obtaining compounds that are otherwise difficult to synthesize. google.com
The table below summarizes some of the emerging synthetic strategies for 3-methylthiazolidine and its derivatives.
| Synthetic Strategy | Key Features | Example Application |
| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, fewer side products. | Synthesis of (2-(pyrazin-2-yl)aminmethylenehydrazono)-3-methylthiazolidin-4-one. sciforum.net |
| Green Chemistry Approaches | Use of less hazardous reagents and solvents. | Oxidative dethionation using diacetoxyiodobenzene in ethanol. semanticscholar.org |
| Multicomponent Reactions | High atom economy, step efficiency, and functional group tolerance. | Three-component synthesis of 5-(iodomethylene)-3-methylthiazolidines. beilstein-journals.org |
| Novel Cyclization Methods | Access to unique and complex thiazolidine (B150603) structures. | Cyclization using 1,4-dithio-2,5-diol for preparing methyl 3-((4-fluorophenyl) sulfonyl)-4-hydroxy-2-methylthiazolidine-2-carboxylate. google.com |
Exploration of Undiscovered Reactivity Patterns
Beyond established reactions, researchers are keen to uncover new reactivity patterns of the 3-methylthiazolidine scaffold. This includes exploring its behavior under various reaction conditions and with a wider range of reaction partners. The inherent functionalities of the thiazolidine ring, including the sulfur and nitrogen heteroatoms, provide a rich playground for chemical transformations.
Future research will likely focus on:
Asymmetric Catalysis: Developing catalytic systems that can induce stereoselectivity in reactions involving the 3-methylthiazolidine ring, leading to the synthesis of enantiomerically pure compounds with specific biological activities.
Ring-Opening and Ring-Expansion Reactions: Investigating novel ways to open the thiazolidine ring to generate new scaffolds or to expand it into larger heterocyclic systems.
Reactions at the C2, C4, and C5 Positions: Exploring the functionalization of the carbon backbone of the thiazolidine ring to introduce new substituents and modulate the compound's properties. The thione group at the C2 position, for example, enhances electrophilicity, making it a site for nucleophilic additions.
Advanced Computational Methodologies for Predictive Research
Computational chemistry is becoming an indispensable tool in the study of 3-methylthiazolidine and its derivatives. Density Functional Theory (DFT) and other molecular modeling techniques are being used to predict and understand the structural, electronic, and reactive properties of these molecules. tandfonline.comunizg.hr
Key areas where computational methods are making an impact include:
Predicting Reactivity and Reaction Mechanisms: DFT calculations can be used to model transition states and reaction pathways, providing insights into the mechanisms of known reactions and predicting the feasibility of new ones. tandfonline.com For instance, computational studies can help in understanding the stereoselectivity of synthetic reactions. tandfonline.com
Structure-Activity Relationship (SAR) Studies: By calculating molecular descriptors such as frontier molecular orbitals (HOMO/LUMO), electrostatic potential, and various reactivity parameters, researchers can build models that correlate a compound's structure with its biological activity. tandfonline.com This aids in the rational design of new derivatives with improved properties.
Spectroscopic Analysis: Computational methods can assist in the interpretation of experimental spectroscopic data, such as NMR and IR spectra, by predicting chemical shifts and vibrational frequencies. tandfonline.com
A study evaluating different density functionals found that for 4-methylthiazolidine, methods like M05-2X and mPW1PW provided highly accurate predictions of bond distances, outperforming more commonly used functionals. nih.gov Such benchmark studies are crucial for selecting the most appropriate computational methods for future research on thiazolidine derivatives.
Identification of Novel Biological Targets and Mechanisms in Pre-clinical Models
The thiazolidine scaffold is a well-established pharmacophore present in numerous biologically active compounds. mdpi.comresearchgate.net Research is ongoing to identify new biological targets and elucidate the mechanisms of action for 3-methylthiazolidine derivatives in various disease models.
Some of the promising therapeutic areas being explored include:
Anticancer Activity: Derivatives of 3-methylthiazolidine are being investigated for their potential to inhibit the growth of various cancer cell lines. nih.gov For example, novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives have shown promising cytotoxic activity against human breast cancer cells. nih.govdntb.gov.ua
Antidiabetic Effects: The thiazolidinedione ring is a core component of the "glitazone" class of antidiabetic drugs. beilstein-journals.org Researchers are designing and synthesizing new hybrid molecules containing the 3-methylthiazolidine scaffold to develop novel agents with improved efficacy and fewer side effects for the treatment of diabetes. rsc.orgrsc.org These compounds often target the peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.govresearchgate.net
Antimicrobial Properties: Thiazolidine derivatives have demonstrated activity against various bacterial and fungal strains. mdpi.comsmolecule.com This makes them attractive candidates for the development of new antimicrobial agents to combat drug-resistant pathogens.
Enzyme Inhibition: 3-Methylthiazolidine derivatives have been identified as inhibitors of various enzymes, including indolethylamine N-methyltransferase (INMT), which could be beneficial for the treatment of schizophrenia. taylorandfrancis.com Other derivatives are being studied as inhibitors of enzymes like aldose reductase and protein tyrosine phosphatase 1B (PTP1B). smolecule.com
Preclinical investigations are crucial for evaluating the efficacy and safety of these compounds before they can be considered for clinical trials. These studies often involve in vitro assays, cell-based models, and in vivo experiments in animal models. nih.gov
Expanding Applications in Materials Science and Other Non-Biological Fields
While the biological applications of 3-methylthiazolidine are extensive, its unique chemical properties also make it a valuable building block in materials science and other non-biological fields.
Potential applications in this domain include:
Polymer Chemistry: Thiazolidine derivatives can be incorporated into polymer chains to modify the properties of the resulting materials. researchgate.net For instance, they can be used to improve flexibility and durability in plastics and coatings. chemimpex.com Copolymers containing thiazolidine-2-thione reactive groups have been synthesized and show potential for use in drug delivery systems. researchgate.net
Coordination Chemistry: The sulfur and nitrogen atoms in the thiazolidine ring can act as ligands, forming stable complexes with metal ions. chemimpex.com This property is being explored for applications in catalysis and the development of new coordination polymers.
Agrochemicals: The biological activity of thiazolidine derivatives extends to agriculture, where they are being investigated as potential pesticides and herbicides. smolecule.comchemimpex.com
The versatility of the 3-methylthiazolidine scaffold ensures that it will remain a subject of intensive research, with new discoveries and applications continually emerging across a broad spectrum of scientific disciplines.
Q & A
Q. What are the most efficient synthetic routes for 3-methylthiazolidine derivatives in terms of yield and purity?
Microwave- and ultrasound-mediated synthesis methods are recommended for high atom economy and reduced toxicity. These methods enable rapid cyclization of thiazolidine nuclei with pharmacophore hybrids, achieving yields >85% under solvent-free conditions. Ionic liquid catalysts further enhance selectivity for 3-methyl substitutions . Column chromatography (e.g., silica gel) and recrystallization in ethanol are standard purification protocols .
Q. How do researchers characterize the structural integrity of 3-methylthiazolidine derivatives post-synthesis?
Structural validation requires a multi-technique approach:
- IR spectroscopy identifies thioether (C-S, ~680 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups.
- ¹H-NMR confirms methyl substitution at position 3 (δ 1.2–1.5 ppm for CH₃) and ring saturation.
- Mass spectrometry verifies molecular ion peaks (e.g., m/z 248 for diphenyl-substituted analogs) .
Q. What in vitro models are commonly used to assess the antimicrobial activity of 3-methylthiazolidine compounds?
- Gram-positive pathogens : MRSA (ATCC 43300) in broth microdilution assays (MIC ≤8 µg/mL).
- Fungal strains : Candida albicans via agar disk diffusion.
- Mycobacteria : Mycobacterium tuberculosis H37Rv in microplate Alamar Blue assays .
Q. How can researchers mitigate toxicity risks during early-stage development of 3-methylthiazolidine-based therapeutics?
- Acute toxicity screening : Mouse LD₅₀ values (e.g., 552–650 mg/kg orally) prioritize analogs with higher safety margins .
- Hepatocyte assays : Measure ALT/AST leakage to rule out hepatic toxicity.
- In silico ADMET prediction : Use tools like SwissADME to flag reactive metabolites .
Q. What solvent systems and catalysts are recommended for eco-friendly synthesis of thiazolidine derivatives?
- Solvents : Ethyl acetate/water biphasic systems reduce VOC emissions.
- Catalysts : Recyclable Fe₃O₄ nanoparticles or immobilized lipases improve reaction turnover (>5 cycles) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be optimized for 3-methylthiazolidine derivatives targeting multi-drug resistant pathogens?
- Electrostatic parameterization : Calculate dipole moments (DFT at B3LYP/6-31G*) to correlate with Gram-negative penetration (e.g., E. coli). Derivatives with μ <2.5 Debye show enhanced activity .
- Substituent mapping : Introduce electron-withdrawing groups (e.g., -NO₂) at position 5 to improve MRSA inhibition .
Q. What computational strategies are effective in predicting the binding affinity of 3-methylthiazolidine derivatives to cancer-related protein targets?
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., EGFR, PDB: 1M17) to prioritize analogs with ΔG ≤-9 kcal/mol.
- MD simulations : Assess stability of ligand-PPARγ complexes over 100 ns trajectories .
Q. What experimental approaches resolve contradictions in trypanocidal efficacy data between different 3-methylthiazolidine analogs?
- Dose-response normalization : Compare IC₅₀ values against benznidazole in T. cruzi-infected Vero cells (72-h assays).
- Redox profiling : Measure ROS generation (DCFH-DA assay) to distinguish cytostatic vs. cytotoxic effects .
Q. How does molecular dipole moment influence the pharmacokinetic properties of 3-methylthiazolidine derivatives?
- Permeability : Low dipole moments (<3 Debye) enhance blood-brain barrier penetration (PAMPA assay).
- Metabolic stability : Cytochrome P450 (CYP3A4) binding correlates with μ values; derivatives with μ >4 Debye undergo faster hepatic clearance .
Q. What hybridization techniques show promise for developing dual-action 3-methylthiazolidine hybrids against neurodegenerative targets?
- Pharmacophore fusion : Conjugate with donepezil-like motifs to inhibit AChE (IC₅₀ <100 nM) and reduce Aβ aggregation.
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) links thiazolidine cores to NO-donor groups for neuroprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
